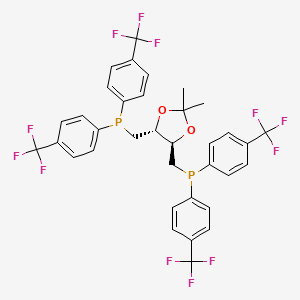
(((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(bis(4-(trifluoromethyl)phenyl)phosphane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(bis(4-(trifluoromethyl)phenyl)phosphane)” is a complex organophosphorus compound It features a dioxolane ring system with two bis(4-(trifluoromethyl)phenyl)phosphane groups attached via methylene linkers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(bis(4-(trifluoromethyl)phenyl)phosphane)” typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized from the reaction of a diol with an aldehyde or ketone under acidic conditions.
Attachment of Methylene Linkers: The methylene linkers can be introduced via a halomethylation reaction, where a halomethylating agent reacts with the dioxolane ring.
Introduction of Bis(4-(trifluoromethyl)phenyl)phosphane Groups: The final step involves the reaction of the halomethylated dioxolane with bis(4-(trifluoromethyl)phenyl)phosphane under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphorus centers.
Reduction: Reduction reactions could also occur, potentially affecting the trifluoromethyl groups.
Substitution: The methylene linkers and phosphorus centers may participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: It may serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: Its unique structure could be explored for interactions with biological macromolecules, potentially leading to new biochemical tools.
Medicine: The compound might be investigated for its pharmacological properties, including potential use as a drug or drug precursor.
Industry: It could be used in the development of advanced materials, such as polymers or coatings with specific properties.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. The molecular targets and pathways involved would vary based on the specific catalytic process or biological interaction.
類似化合物との比較
Similar Compounds
Bis(diphenylphosphino)methane: A simpler analog with phenyl groups instead of trifluoromethyl groups.
Bis(diphenylphosphino)ethane: Another analog with an ethane linker instead of a dioxolane ring.
Tris(4-(trifluoromethyl)phenyl)phosphane: A related compound with three trifluoromethylphenyl groups attached to a single phosphorus atom.
Uniqueness
The uniqueness of “(((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(bis(4-(trifluoromethyl)phenyl)phosphane)” lies in its combination of a dioxolane ring, methylene linkers, and trifluoromethyl-substituted phenyl groups. This structure may impart unique electronic and steric properties, making it valuable for specific applications in catalysis and materials science.
特性
分子式 |
C35H28F12O2P2 |
|---|---|
分子量 |
770.5 g/mol |
IUPAC名 |
[(4R,5R)-5-[bis[4-(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C35H28F12O2P2/c1-31(2)48-29(19-50(25-11-3-21(4-12-25)32(36,37)38)26-13-5-22(6-14-26)33(39,40)41)30(49-31)20-51(27-15-7-23(8-16-27)34(42,43)44)28-17-9-24(10-18-28)35(45,46)47/h3-18,29-30H,19-20H2,1-2H3/t29-,30-/m0/s1 |
InChIキー |
IWUVZYAJPOAIGF-KYJUHHDHSA-N |
異性体SMILES |
CC1(O[C@H]([C@@H](O1)CP(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)CP(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)C |
正規SMILES |
CC1(OC(C(O1)CP(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)CP(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


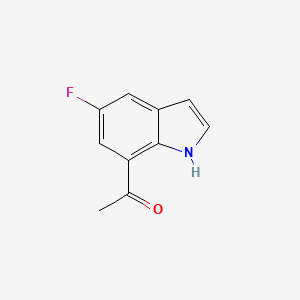
![8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)
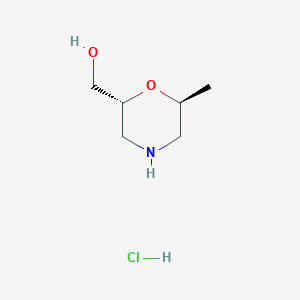
![2-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B15202335.png)
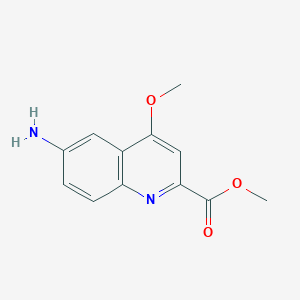
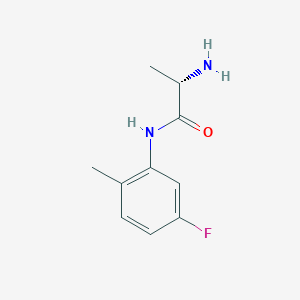


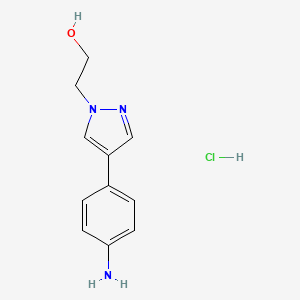
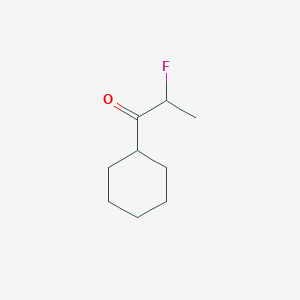
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
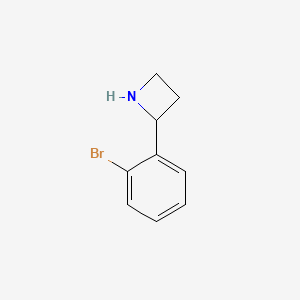
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)

